Maraviroc-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maraviroc-d6 is a deuterated form of maraviroc, where six hydrogen atoms are replaced with deuterium. This modification is often used in scientific research to enhance the accuracy and sensitivity of various analytical methods, particularly in the study of the compound’s behavior in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Maraviroc-d6 involves the incorporation of deuterium into the maraviroc molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route may vary, but it generally involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, along with optimized reaction conditions to maximize yield and purity. The final product is then purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Maraviroc-d6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Maraviroc-d6 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard for the quantification of maraviroc in various analytical methods.
Biology: Used to study the behavior of maraviroc in biological systems, including its metabolism and distribution.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of maraviroc.
Industry: Used in the development of new drugs and therapeutic agents .
Mechanism of Action
Maraviroc-d6, like maraviroc, is a chemokine receptor antagonist that targets the CCR5 receptor. It works by blocking the interaction between the HIV-1 gp120 protein and the CCR5 receptor on human cells. This prevents the virus from entering and infecting the cells. The mechanism involves the binding of maraviroc to the CCR5 receptor, which induces a conformational change that prevents the binding of the HIV-1 gp120 protein .
Comparison with Similar Compounds
Maraviroc: The non-deuterated form of Maraviroc-d6.
Vicriviroc: Another CCR5 antagonist with similar antiviral activity.
Aplaviroc: A CCR5 antagonist that was developed but later discontinued due to safety concerns
Uniqueness: this compound is unique due to the incorporation of deuterium, which enhances its stability and allows for more accurate and sensitive analytical measurements. This makes it particularly valuable in scientific research, where precise quantification and analysis are essential .
Properties
Molecular Formula |
C29H41F2N5O |
---|---|
Molecular Weight |
519.7 g/mol |
IUPAC Name |
4,4-difluoro-N-[(1S)-3-[(1R,5S)-3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C29H41F2N5O/c1-19(2)27-34-33-20(3)36(27)25-17-23-9-10-24(18-25)35(23)16-13-26(21-7-5-4-6-8-21)32-28(37)22-11-14-29(30,31)15-12-22/h4-8,19,22-26H,9-18H2,1-3H3,(H,32,37)/t23-,24+,25?,26-/m0/s1/i1D3,2D3 |
InChI Key |
GSNHKUDZZFZSJB-ICIYIAOWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.